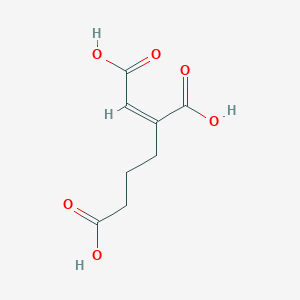

cis-Dihomoaconitic acid

Description

Contextualizing cis-Dihomoaconitic Acid within Central Carbon Metabolism

This compound, also referred to as cis-(Homo)₂aconitate, is a tricarboxylic acid that functions as a specialized metabolic intermediate. While not a component of the canonical central carbon metabolic pathways, such as the tricarboxylic acid (TCA) cycle, its chemistry is analogous to the reactions within it. The compound's primary known role is in the biosynthesis of coenzyme B in certain methanogenic archaea, such as Methanocaldococcus jannaschii. evitachem.comnih.gov

This metabolic route, known as the 2-oxosuberate (B1212790) pathway, operates as an iterative 2-oxoacid elongation pathway, systematically adding carbon units to build the backbone of coenzyme B. nih.govresearchgate.net The pathway shares enzymatic strategies with the α-aminoadipate (AAA) pathway of lysine (B10760008) biosynthesis found in fungi and some other eukaryotes. nih.govwikipedia.org

The key transformation involving this compound is an isomerization reaction catalyzed by the enzyme homoaconitase. In this step, (R)-dihomocitrate is first dehydrated to form the intermediate cis-dihomoaconitate, which remains bound to the enzyme. Subsequently, the cis-dihomoaconitate is hydrated to form dihomoisocitrate. This two-step dehydration-hydration is chemically identical to the conversion of citrate (B86180) to isocitrate by aconitase in the TCA cycle and homocitrate to homoisocitrate by homoaconitase in the AAA pathway. nih.gov

Research has revealed that the homoaconitase from M. jannaschii is notably versatile, capable of catalyzing this isomerization on a series of substrates with increasing chain lengths. nih.govresearchgate.net

Table 1: Substrate Specificity of Homoaconitase from Methanocaldococcus jannaschii This table displays the various analogous substrates that the homoaconitase enzyme can act upon, highlighting its role in an iterative carbon chain elongation pathway. Data sourced from Howell et al. (2008). nih.govresearchgate.net

| Substrate Name | Corresponding Pathway/Process |

| cis-Homoaconitate | α-Aminoadipate (Lysine) Biosynthesis |

| cis-(Homo)₂aconitate (cis-Dihomoaconitate) | Coenzyme B Biosynthesis |

| cis-(Homo)₃aconitate (cis-Trihomoaconitate) | Coenzyme B Biosynthesis |

| cis-(Homo)₄aconitate (cis-Tetrahomoaconitate) | Coenzyme B Biosynthesis |

Historical Perspectives on its Discovery and Initial Biochemical Characterization

The history of this compound is not marked by a singular discovery event but is interwoven with the broader exploration of amino acid and coenzyme metabolic pathways. Its specific biochemical characterization is a relatively recent development, building upon decades of foundational research into related molecules and pathways.

The intellectual precursor to understanding this compound was the elucidation of the α-aminoadipate (AAA) pathway for lysine biosynthesis. The namesake of this pathway, α-aminoadipate, had a complex discovery history. It was first reported in 1945, a claim that was later retracted before being definitively confirmed in 1948 by Borsook and colleagues, who identified it as a product of lysine degradation in mammals. biocrates.com

Further research delved into the intermediates of this pathway. A pivotal study by Murray Strassman and Louis N. Ceci in 1966 provided the first enzymatic evidence for cis-homoaconitic acid, the direct lower homolog of this compound, as an intermediate in lysine biosynthesis in yeast. wikipedia.org This work established the existence of aconitase-like reactions on substrates with extended carbon chains.

The initial biochemical characterization of this compound itself came much later. A 2008 study by Howell and colleagues on the metabolism of the methanogen Methanocaldococcus jannaschii was a landmark. nih.govresearchgate.net They characterized a promiscuous homoaconitase enzyme and demonstrated for the first time that it catalyzed the isomerization of dihomocitrate to dihomoisocitrate via the cis-dihomoaconitate intermediate. nih.gov This research firmly placed this compound within the context of the coenzyme B biosynthetic pathway and provided the first detailed description of its enzymatic synthesis and conversion. nih.govresearchgate.net

Table 2: Key Milestones in the Discovery and Characterization of Related Aconitate Homologs This table outlines the timeline leading to the characterization of this compound, starting from the discovery of related pathway components.

| Year | Discovery/Characterization | Key Researchers/Significance | Reference(s) |

| 1948 | Confirmation of α-aminoadipate as a biological molecule and product of lysine degradation. | Borsook et al. | biocrates.com |

| 1966 | Enzymatic formation of cis-homoaconitic acid demonstrated in yeast. | Strassman & Ceci | wikipedia.org |

| 2008 | Biochemical characterization of homoaconitase acting on cis-dihomoaconitate (cis-(Homo)₂aconitate). | Howell et al. | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O6 |

|---|---|

Molecular Weight |

202.16 g/mol |

IUPAC Name |

(Z)-pent-1-ene-1,2,5-tricarboxylic acid |

InChI |

InChI=1S/C8H10O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/b5-4- |

InChI Key |

WXZASCSXAMHFCX-PLNGDYQASA-N |

Isomeric SMILES |

C(C/C(=C/C(=O)O)/C(=O)O)CC(=O)O |

Canonical SMILES |

C(CC(=CC(=O)O)C(=O)O)CC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Cis Dihomoaconitic Acid

The α-Aminoadipate (AAA) Pathway for L-Lysine Biosynthesis

The AAA pathway commences with the condensation of acetyl-CoA and α-ketoglutarate and proceeds through a series of intermediates, including cis-dihomoaconitic acid, to ultimately yield L-lysine. This pathway is distinct from the diaminopimelate (DAP) pathway utilized by most bacteria and plants.

The journey to this compound begins with its precursor, homocitrate. Homocitrate is synthesized from the condensation of acetyl-CoA and the Krebs cycle intermediate, α-ketoglutarate. This initial step effectively commits carbon atoms to the lysine (B10760008) biosynthetic pathway. The subsequent step is an isomerization of homocitrate, which proceeds via a dehydration reaction to form the intermediate this compound.

The conversion of homocitrate to its isomer, homoisocitrate, is a critical step that involves this compound as an intermediary. This isomerization is analogous to the conversion of citrate (B86180) to isocitrate in the Krebs cycle. In fungi, this process uniquely requires the sequential action of two different enzymes from the aconitase family. nih.govnih.gov

Initially, an aconitase enzyme catalyzes the dehydration of homocitrate to yield this compound (also known as cis-homoaconitate). nih.govnih.gov Subsequently, a second enzyme, homoaconitase (EC 4.2.1.36), catalyzes the hydration of this compound to form homoisocitrate. nih.govnih.gov This two-enzyme mechanism for the isomerization of homocitrate is a distinguishing feature of the fungal AAA pathway. In the well-studied yeast Saccharomyces cerevisiae, the aconitase involved in the first step is designated as Aco2p, while the homoaconitase responsible for the second step is known as Lys4p. researchgate.net

Following its formation, this compound is promptly hydrated by the enzyme homoaconitase to produce (2R, 3S)-homoisocitrate. researchgate.net This reaction is stereospecific and essential for continuing the pathway. Homoisocitrate then undergoes oxidative decarboxylation, catalyzed by homoisocitrate dehydrogenase, to yield α-ketoadipate. This series of reactions highlights the transient but indispensable role of this compound in advancing the carbon skeleton along the path to L-lysine.

Comparative Analysis of L-Lysine Biosynthesis Pathways in Prokaryotes and Eukaryotes

The biosynthesis of L-lysine is a classic example of metabolic diversity between prokaryotes and eukaryotes. Most bacteria and plants utilize the diaminopimelate (DAP) pathway, which starts from aspartate. In contrast, fungi (with the exception of some lower fungi), certain thermophilic bacteria, and archaea employ the α-aminoadipate (AAA) pathway. mdpi.com

The presence of this compound and the enzymes that produce and consume it are hallmarks of the AAA pathway. This fundamental difference in the lysine biosynthetic routes presents potential targets for the development of specific antifungal agents, as inhibiting the AAA pathway would be selective for fungi without affecting the host's metabolism.

| Feature | α-Aminoadipate (AAA) Pathway | Diaminopimelate (DAP) Pathway |

|---|---|---|

| Starting Materials | Acetyl-CoA and α-Ketoglutarate | Aspartate |

| Key Intermediate | This compound | Diaminopimelate |

| Primary Organisms | Fungi, Euglenids, some Bacteria and Archaea | Most Bacteria, Plants |

| Enzymatic Steps | Involves homoaconitase and enzymes specific to the AAA pathway | Involves a different set of enzymes, including dihydrodipicolinate synthase |

Organismal Distribution and Evolutionary Conservation of this compound Biosynthesis

The AAA pathway, and consequently the biosynthesis of this compound, is predominantly found in the fungal kingdom. It has also been identified in euglenids and a limited number of prokaryotic species, such as the bacterium Thermus thermophilus. mdpi.com The evolutionary persistence of this pathway in these diverse organisms suggests its ancient origins and functional importance.

Occurrence in Other Eukaryotic Lineages

The biosynthesis of this compound is intrinsically linked to the α-aminoadipate (AAA) pathway of lysine synthesis. wikipedia.org The presence of this metabolic pathway, and consequently the generation of this compound, is not universal across all eukaryotic life. Its distribution is a key differentiator in the metabolic capabilities of various eukaryotic lineages, notably being present in fungi and certain protists, but absent in plants and animals.

Occurrence in Fungi and Protists

The α-aminoadipate pathway is a hallmark of lysine biosynthesis in a range of fungi, including various yeast species and higher fungi. wikipedia.orgwikipedia.org In these organisms, this compound serves as a transient intermediate in the conversion of homocitrate to homoisocitrate, a critical step catalyzed by the enzyme homoaconitase. The fungal α-aminoadipate pathway has been a subject of interest for the development of antifungal drugs, given its absence in humans. nih.gov

Beyond the fungal kingdom, the AAA pathway and its intermediate, this compound, have been identified in a select group of protists. Notably, euglenids, a group of single-celled flagellates, are known to synthesize lysine via this pathway. wikipedia.orgresearchgate.netuchicago.edu The marine protist Corallochytrium limacisporum is another eukaryotic microorganism in which the genetic machinery for the AAA pathway, specifically the α-aminoadipate reductase (AAR) gene, has been detected. researchgate.netresearchgate.netnih.gov The existence of this pathway in these protist lineages points to a more complex evolutionary history of lysine biosynthesis than previously understood.

Absence in Plants and Animals

In contrast to fungi and certain protists, plants utilize a different metabolic route for lysine synthesis known as the diaminopimelate (DAP) pathway. researchgate.netcreative-proteomics.comscispace.comresearchgate.net This pathway does not involve this compound. The key enzymes and intermediates in the DAP pathway are distinct from those in the AAA pathway, highlighting a fundamental divergence in the amino acid metabolism of these major eukaryotic groups.

Animals, including humans, lack the enzymatic machinery to synthesize lysine de novo through either the AAA or the DAP pathway. wikipedia.orgcreative-proteomics.comscispace.com Consequently, lysine is an essential amino acid for animals and must be obtained from their diet. The catabolism of lysine in animals does proceed through α-aminoadipate, but this is a degradative, not a biosynthetic, pathway.

The following table summarizes the occurrence of the α-aminoadipate pathway, and by extension this compound, in various eukaryotic lineages.

| Eukaryotic Lineage | α-Aminoadipate Pathway Present | Lysine Biosynthesis Pathway |

| Fungi (e.g., Yeast) | Yes | α-Aminoadipate (AAA) Pathway |

| Protists (e.g., Euglena) | Yes | α-Aminoadipate (AAA) Pathway |

| Protists (e.g., Corallochytrium limacisporum) | Yes | α-Aminoadipate (AAA) Pathway |

| Plants | No | Diaminopimelate (DAP) Pathway |

| Animals | No | None (Essential Amino Acid) |

Enzymology of Cis Dihomoaconitic Acid Metabolism

Characterization of Key Biosynthetic Enzymes

The isomerization of homocitrate to homoisocitrate, which proceeds via the intermediate cis-homoaconitate (a tautomer of cis-dihomoaconitic acid), is a critical step in the α-aminoadipate pathway. nih.gov This conversion is facilitated by two key enzymes: homoaconitase and homoisocitrate dehydrogenase.

Homoaconitase (HACN), also known as homoaconitate hydratase, is the enzyme responsible for the reversible isomerization of homocitrate to homoisocitrate through the intermediate cis-homoaconitate. wikipedia.org While initially thought to be a single enzyme catalyzing both the dehydration of homocitrate and the hydration of cis-homoaconitate, studies in fungi have revealed that two different enzymes of the aconitase family are required. nih.gov However, some archaeal homoaconitases have been shown to catalyze both reactions. nih.gov

Structural Insights: Homoaconitase belongs to the aconitase superfamily of hydro-lyase enzymes. ornl.gov These enzymes are characterized by the presence of an iron-sulfur [4Fe-4S] cluster in their active site, which is essential for catalysis. ebi.ac.uk In archaea, homoaconitase is often a heterodimeric protein, composed of a large and a small subunit. The large subunit contains the catalytic residues and the iron-sulfur cluster, while the small subunit is involved in substrate recognition and specificity. researchgate.net A flexible loop in the small subunit plays a crucial role in determining the enzyme's substrate specificity. nih.govresearchgate.net

Catalytic Mechanisms: The catalytic mechanism of homoaconitase mirrors that of aconitase in the citric acid cycle. ebi.ac.uk The reaction proceeds in two steps: a dehydration followed by a hydration.

Dehydration: Homocitrate binds to the active site, where a specific serine residue acts as a general base, abstracting a proton. This facilitates the elimination of a hydroxyl group, which is protonated by a histidine residue acting as a general acid, resulting in the formation of the intermediate, cis-homoaconitate. ebi.ac.uk

Hydration: A water molecule, activated by the same histidine residue, then attacks the double bond of cis-homoaconitate. The serine residue now acts as a general acid, donating a proton to complete the formation of homoisocitrate. ebi.ac.uk

The iron-sulfur cluster plays a vital role in coordinating the substrate and stabilizing the transition states throughout the catalytic cycle.

Cofactor Requirements: The primary cofactor for homoaconitase is the [4Fe-4S] iron-sulfur cluster. This cluster is directly involved in the binding of the substrate and in the catalytic process. The enzyme's activity is dependent on the integrity of this cluster.

Homoisocitrate dehydrogenase (HICDH) catalyzes the subsequent step in the pathway: the NAD+-dependent oxidative decarboxylation of homoisocitrate to α-ketoadipate. This reaction is a critical control point in the lysine (B10760008) biosynthetic pathway.

Substrate Specificity: HICDH exhibits a high degree of specificity for its substrate, homoisocitrate. The intricate architecture of the active site, located in a cleft between the large and small domains of the enzyme, governs this selectivity. While HICDH from Saccharomyces cerevisiae is highly specific for homoisocitrate, the enzyme from the thermophilic bacterium Thermus thermophilus shows broader substrate specificity, being able to recognize isocitrate as well, albeit with lower efficiency. nih.govportlandpress.com Site-directed mutagenesis studies have identified specific amino acid residues, such as Arg(85) in T. thermophilus HICDH, as key determinants of substrate specificity. nih.gov

Kinetic Parameters: The kinetic properties of HICDH have been extensively studied, particularly in Saccharomyces cerevisiae. The enzyme follows a steady-state random kinetic mechanism, meaning that the substrates, the Mg²⁺-homoisocitrate complex and NAD⁺, can bind to the enzyme in any order. nih.gov The Michaelis constant (Kₘ) for the Mg²⁺-homoisocitrate complex is a measure of the substrate concentration at which the enzyme operates at half its maximum velocity.

Below is an interactive data table summarizing the kinetic parameters of Homoisocitrate Dehydrogenase from Saccharomyces cerevisiae.

| Substrate | Parameter | Value |

| Mg-homoisocitrate | Kₘ | 11 ± 2 mM (dissociation constant) |

| Isocitrate | V/Eₜ | 216-fold lower than with homoisocitrate |

Allosteric Regulation: The activity of HICDH is subject to allosteric regulation, providing a mechanism for controlling the flux through the lysine biosynthetic pathway. A key feature of its regulation is product inhibition. The enzyme's activity is inhibited by its product, NADH. nih.gov This feedback inhibition allows the cell to modulate lysine biosynthesis in response to the availability of the end product.

Molecular Basis of Enzyme-Substrate Interactions and Stereochemical Specificity

The interactions between the enzymes of this compound metabolism and their substrates are highly specific, ensuring the correct stereochemistry of the products. In homoaconitase, the guanidinium (B1211019) group of a conserved arginine residue in the active site is thought to interact with the carboxylate groups of the substrate, enhancing specificity for the correct structure and stereochemistry. ebi.ac.uk

The stereospecificity of the hydration reaction catalyzed by homoaconitase involves the anti-addition of a water molecule across the carbon-carbon double bond of cis-homoaconitate. researchgate.net This precise stereochemical control is crucial for producing the correct diastereomer of homoisocitrate, which is the substrate for the next enzyme in the pathway, homoisocitrate dehydrogenase.

For HICDH, the binding of the Mg²⁺-homoisocitrate complex is critical for catalysis. The Mg²⁺ ion is coordinated by conserved aspartate residues in the active site and interacts with the α-carboxylate and α-hydroxyl groups of homoisocitrate. This interaction correctly orients the substrate for the subsequent oxidative decarboxylation.

Enzymatic Regulation and Control Mechanisms within the Lysine Biosynthetic Pathway

The α-aminoadipate pathway is tightly regulated to ensure an adequate supply of lysine while preventing its overproduction, which would be energetically wasteful. The primary mechanism of regulation is feedback inhibition, where the final product of the pathway, L-lysine, inhibits the activity of the first enzyme, homocitrate synthase. tandfonline.com

While direct allosteric regulation of homoaconitase by lysine has not been extensively documented, the activity of the pathway is controlled by the availability of its substrates and the inhibition of downstream enzymes. The product inhibition of homoisocitrate dehydrogenase by NADH, as mentioned earlier, provides a more immediate level of control based on the cell's redox state and energy charge. nih.gov

Furthermore, the expression of the genes encoding the enzymes of the lysine biosynthetic pathway is often subject to transcriptional regulation. In some organisms, these genes are organized in clusters and their expression is coordinately regulated in response to the cellular concentration of lysine. tandfonline.com

Biological Significance and Physiological Roles of Cis Dihomoaconitic Acid

Role as a Central Metabolite in Amino Acid Anabolism and Catabolism

While the precise metabolic pathways involving cis-dihomoaconitic acid are still under active investigation, its structural similarity to other key metabolic intermediates suggests a role in the intricate network of amino acid metabolism. Its close relative, cis-homoaconitic acid, is a well-established intermediate in the α-aminoadipate pathway, the primary route for lysine (B10760008) biosynthesis in fungi and yeast. nih.govuib.no This pathway is a critical anabolic route for the production of the essential amino acid lysine.

The α-aminoadipate pathway involves a series of enzymatic reactions that convert α-ketoglutarate, a key component of the citric acid cycle, into lysine. The enzymatic formation of cis-homoaconitic acid is a crucial step in this process. nih.gov Given that this compound features an additional carbon atom in its backbone compared to cis-homoaconitic acid, it is plausible that it participates in a related or parallel metabolic pathway.

Amino acid catabolism, the breakdown of amino acids for energy or for the synthesis of other compounds, is a vital component of cellular metabolism. The carbon skeletons of many amino acids are funneled into the citric acid cycle. While direct evidence is currently limited, the structural characteristics of this compound suggest it could potentially be an intermediate in the catabolism of certain amino acids, feeding into central carbon metabolism. Further research is necessary to delineate the specific enzymatic reactions and metabolic routes that produce and consume this compound, thereby fully elucidating its position as a central metabolite.

Contribution to Lysine Homeostasis and Cellular Amino Acid Pools

The maintenance of stable intracellular concentrations of amino acids, known as amino acid homeostasis, is critical for normal cellular function, particularly for protein synthesis and as precursors for numerous bioactive molecules. The potential, though not yet fully confirmed, involvement of this compound in a lysine metabolic pathway points towards a role in maintaining lysine balance.

In organisms that utilize the α-aminoadipate pathway, the intermediates, including cis-homoaconitic acid, are vital for the de novo synthesis of lysine. Any alterations in the flux through this pathway would directly impact the cellular pool of lysine. If this compound is indeed part of a similar or alternative lysine biosynthetic or catabolic route, its concentration and turnover would be intrinsically linked to lysine homeostasis.

Disruptions in lysine metabolism can have significant physiological consequences. Therefore, understanding the contribution of molecules like this compound is crucial for a complete picture of how cells regulate their amino acid pools to adapt to changing nutritional and metabolic demands.

Modulation of Metabolic Fluxes and Intermediary Metabolism

As a tricarboxylic acid, this compound has the potential to influence intermediary metabolism. Its structural resemblance to citric acid cycle intermediates suggests possible interactions with the enzymes of central carbon metabolism. Such interactions could modulate the activity of the citric acid cycle, a key hub for the metabolism of carbohydrates, fats, and proteins.

Furthermore, the synthesis and degradation of this compound would consume and produce other metabolic intermediates, thereby influencing the availability of precursors for other biosynthetic pathways. For instance, if its synthesis begins from a citric acid cycle intermediate, it would represent a branch point that diverts carbon away from energy production towards a specific anabolic or catabolic function. The precise nature of this modulation will remain speculative until the enzymes and pathways associated with this compound are identified.

Metabolomic Profiling in Biological States

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a functional readout of the physiological state of an organism. Recent advances in this field have enabled the identification of novel biomarkers and the elucidation of pathway perturbations in various diseases.

Detection and Significance in Sepsis and Systemic Inflammatory Responses

A pivotal finding has brought this compound into the spotlight of clinical research. A recent metabolomics and lipidomics study aimed at exploring the circulating metabolome of sepsis identified this compound as a significantly increased metabolite among patients who developed sepsis. This study, which analyzed plasma samples taken in ambulances, highlighted a panel of metabolites that could distinguish patients who would later develop sepsis from symptomatic controls.

This discovery is of profound significance as sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. The early identification of patients at risk of developing sepsis is crucial for timely intervention and improved outcomes. The elevation of this compound in the early stages of the host response to infection suggests its potential involvement in the complex pathophysiology of sepsis.

The systemic inflammatory response that characterizes sepsis leads to profound metabolic reprogramming. The accumulation of this compound could be a consequence of these metabolic shifts or could actively contribute to the inflammatory cascade.

Potential Metabolic Markers and Pathway Perturbations

The identification of this compound as a molecule that is significantly elevated in sepsis patients positions it as a potential biomarker for this critical condition. Biomarkers that can aid in the early diagnosis, risk stratification, and monitoring of sepsis are urgently needed.

The increased levels of this compound in sepsis strongly suggest a perturbation in the metabolic pathways with which it is associated. While these pathways are not yet fully defined, its likely connection to amino acid metabolism suggests that the profound alterations in protein synthesis and breakdown, characteristic of sepsis, may be a contributing factor.

Further research is warranted to validate this compound as a robust biomarker for sepsis in larger patient cohorts. Moreover, elucidating the enzymatic and regulatory pathways that lead to its accumulation during sepsis will not only provide a deeper understanding of the metabolic derangements in this condition but may also reveal novel therapeutic targets.

Below is a summary of key findings related to the metabolomic profiling of this compound:

| Biological State | Finding | Implication |

| Sepsis | Significantly increased levels in patients who developed sepsis. | Potential early diagnostic biomarker. |

| Systemic Inflammation | Elevated levels suggest a link to the inflammatory response. | May be involved in the pathophysiology of inflammatory conditions. |

Analytical Methodologies for Cis Dihomoaconitic Acid Research

Chromatographic Separation Techniques for Organic Acids

The separation of polar, and often isomeric, organic acids like cis-dihomoaconitic acid from intricate mixtures is a significant analytical challenge. Various chromatographic techniques are employed to achieve the necessary resolution and selectivity.

Ion exclusion chromatography (IEC) is a powerful technique for separating organic acids. diduco.com This method utilizes a stationary phase, typically a strong cation exchange resin in the hydrogen form, which creates a Donnan membrane. This membrane repels anionic analytes, such as the carboxylate groups of organic acids, from the pores of the stationary phase. ukzn.ac.za Consequently, highly ionized strong acids are excluded and elute first, while weaker acids, which are less ionized, can penetrate the pores to varying degrees and are retained longer. thermofisher.com

The separation mechanism is based on the principle of ion exclusion, where the retention of an organic acid is inversely proportional to its degree of ionization. The selectivity of this technique is particularly advantageous for separating monovalent acids. diduco.com For tricarboxylic acids like aconitic acid isomers, IEC has been successfully applied to resolve cis- and trans-isomers, a separation that is often crucial in metabolic studies. ukzn.ac.za The resolution can be further optimized by adjusting parameters such as column temperature and the composition of the aqueous mobile phase, which typically consists of a dilute strong acid. ukzn.ac.za

Table 1: Key Parameters in Ion Exclusion Chromatography for Organic Acid Separation

| Parameter | Description | Impact on Separation |

| Stationary Phase | Strong cation exchange resin in the H+ form. | Creates the Donnan membrane essential for the exclusion mechanism. |

| Mobile Phase | Typically a dilute mineral acid (e.g., sulfuric acid). | Influences the ionization state of the analytes, thereby affecting retention. |

| Temperature | Column operating temperature. | Can improve the resolution between closely eluting organic acid isomers. ukzn.ac.za |

| Detection | UV absorbance or refractive index. | UV detection is suitable for unsaturated acids, while refractive index is a more universal detection method. ukzn.ac.za |

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of a broad range of molecules, including organic acids. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol.

For polar analytes such as tricarboxylic acids, achieving sufficient retention on a nonpolar stationary phase can be challenging. To overcome this, several strategies are employed. The pH of the mobile phase can be adjusted to suppress the ionization of the carboxylic acid groups, making the analyte less polar and increasing its retention. Additionally, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms on a single column, has proven effective for the analysis of tricarboxylic acid cycle intermediates and related metabolites. acs.org For instance, a CSH Phenyl-Hexyl column can provide mixed-mode anion-exchange separations, enhancing the retention of acidic compounds without the need for ion-pairing reagents. acs.org

Ion exchange chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. thermofisher.com For the analysis of organic acids, an anion exchange column is typically used, which has a positively charged stationary phase that reversibly binds the negatively charged carboxylate ions.

The bound analytes are then eluted by increasing the ionic strength or changing the pH of the mobile phase. Gradient elution is often employed to separate a wide range of organic acids and inorganic anions in a single run. diduco.com While powerful, the analysis of complex samples can be challenging due to potential interferences from other anionic species. Suppressed conductivity detection is often the preferred method as it enhances the sensitivity for the target organic acids while minimizing background noise from the eluent. thermofisher.com

Advanced Spectrometric Detection Methods

The coupling of chromatographic separation with advanced spectrometric detection, particularly mass spectrometry, provides a highly sensitive and specific platform for the analysis of this compound and other metabolites.

The combination of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) or quadrupole time-of-flight mass spectrometry (QTOFMS) offers significant advantages for the analysis of organic acids in complex biological matrices. UHPLC provides rapid and high-resolution separations, while mass spectrometry offers sensitive and selective detection.

UHPLC-MS/MS methods, often utilizing a triple quadrupole mass spectrometer, are the gold standard for quantitative analysis. researchgate.net This technique operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing exceptional specificity and minimizing matrix effects. Such methods have been successfully developed for the analysis of tricarboxylic acid cycle intermediates in biological fluids like urine and dried blood spots. researchgate.net

UHPLC-QTOFMS provides high-resolution and accurate mass measurements, which are invaluable for the identification of unknown metabolites and for metabolomics studies. The high mass accuracy allows for the determination of the elemental composition of an analyte, aiding in its structural elucidation. This approach has been applied to the comprehensive metabolic profiling of biological samples. scilit.com

Table 2: Comparison of Mass Spectrometry Techniques for Organic Acid Analysis

| Technique | Primary Application | Key Advantages |

| UHPLC-MS/MS | Targeted quantitative analysis | High sensitivity, high specificity, excellent for complex matrices. researchgate.net |

| UHPLC-QTOFMS | Untargeted metabolomics, metabolite identification | High mass accuracy, high resolution, enables elemental composition determination. scilit.com |

The analysis of organic acids like this compound in biological matrices such as plasma, urine, or cell extracts is complicated by the presence of a multitude of other compounds. The previously mentioned UHPLC-MS/MS methods are particularly well-suited for overcoming these challenges. For accurate quantification, stable isotope-labeled internal standards are often employed to correct for matrix effects and variations in sample preparation and instrument response.

For the identification of novel metabolites of this compound or related pathways, UHPLC-QTOFMS is a powerful tool. By comparing the mass spectra of metabolites in a biological sample with those of known standards or by interpreting the fragmentation patterns, the structures of unknown compounds can be proposed. The study of aconitic acid metabolism in various organisms has been facilitated by such techniques, allowing for the identification and quantification of its isomers and related compounds. ukzn.ac.za Challenges in the analysis of organic acids in biological samples include their thermal instability and potential for spontaneous decarboxylation, which can be addressed through derivatization or optimized analytical conditions. mdpi.com

Integrated Metabolomics Platforms for Comprehensive Metabolic Profiling of this compound

The comprehensive metabolic profiling of specific organic acids, such as this compound, within complex biological systems necessitates the use of sophisticated and integrated analytical platforms. These platforms are essential for achieving the high sensitivity, selectivity, and broad coverage required to accurately identify and quantify low-abundance metabolites in the context of the entire metabolome. Integrated metabolomics platforms typically combine powerful separation techniques with high-resolution mass spectrometry, providing a detailed snapshot of the metabolic state.

The analysis of this compound, a dicarboxylic acid, benefits from methodologies developed for other organic acids and intermediates of the tricarboxylic acid (TCA) cycle. Given its structural similarity to compounds like cis-aconitic acid, established methods for TCA cycle metabolite profiling are highly relevant and adaptable for its study.

Integrated platforms for the analysis of this compound and other related metabolites primarily revolve around two major analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Platforms

LC-MS has emerged as a predominant platform in metabolomics due to its versatility in analyzing a wide range of compounds with varying polarities and molecular weights. For organic acids like this compound, which are typically polar and non-volatile, LC-MS is particularly well-suited.

Separation Techniques: Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are the most common separation modes. For polar compounds like this compound, HILIC can offer superior retention and separation from other polar metabolites. Ion-pair chromatography can also be employed to enhance the retention of highly polar organic acids on reversed-phase columns.

Mass Spectrometry: High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) analyzers, are coupled with LC systems. These instruments provide accurate mass measurements, which are crucial for the confident identification of metabolites. Tandem mass spectrometry (MS/MS) is utilized for structural elucidation and to enhance selectivity by monitoring specific fragmentation patterns of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Based Platforms

GC-MS is a robust and highly reproducible technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability.

Derivatization: Silylation is a common derivatization method for organic acids, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. This process makes the molecule more volatile and amenable to GC analysis.

Separation and Detection: A gas chromatograph separates the derivatized metabolites based on their boiling points and interactions with the column's stationary phase. The separated compounds are then introduced into a mass spectrometer, typically a quadrupole or TOF analyzer, for detection and identification based on their mass spectra and retention times. GC-MS provides excellent chromatographic resolution and highly reproducible retention times, which are beneficial for creating robust analytical methods.

Detailed Research Findings from Analogous Compounds

While specific, detailed research findings and comprehensive data tables for this compound are not extensively available in the public domain, the analytical approaches used for structurally similar and biochemically related compounds provide a strong framework for its potential analysis. For instance, studies on cis-aconitic acid have successfully utilized both LC-MS and GC-MS platforms for its quantification in various biological matrices. These studies have established the optimal conditions for extraction, derivatization (for GC-MS), chromatographic separation, and mass spectrometric detection.

Interactive Data Table: Key Parameters in Metabolomic Analysis of Organic Acids

The following interactive table summarizes typical parameters and considerations for the analysis of organic acids like this compound using integrated metabolomics platforms.

| Parameter | LC-MS | GC-MS |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, solid-phase extraction | Protein precipitation, liquid-liquid extraction, derivatization (e.g., silylation) |

| Chromatography Column | Reversed-phase (e.g., C18), HILIC | Capillary columns (e.g., DB-5ms, HP-5ms) |

| Mobile/Carrier Gas | Acetonitrile, methanol, water with acid/base modifiers | Helium, Hydrogen, Nitrogen |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI), Chemical Ionization (CI) |

| Mass Analyzer | Orbitrap, Time-of-Flight (TOF), Quadrupole | Quadrupole, Time-of-Flight (TOF) |

| Data Analysis | Peak picking, alignment, identification against spectral libraries and standards, quantification | Deconvolution, spectral matching against libraries (e.g., NIST), quantification |

Future Research Directions and Emerging Perspectives

Advanced Enzymatic Engineering Strategies for Pathway Manipulation

The future of cis-dihomoaconitic acid production and pathway elucidation lies in the sophisticated manipulation of enzymes. Recent breakthroughs in protein and enzyme engineering have demonstrated the capacity to generate a wide array of valuable compounds within microbial systems, setting a precedent for targeted modifications of the this compound pathway. nih.gov Techniques such as directed evolution and rational design, which involve altering the amino acid sequences of enzymes, can be employed to optimize their structure and catalytic activity. mdpi.com

A key strategy will be the application of these techniques to the enzymes responsible for the synthesis and conversion of this compound. By enhancing the catalytic efficiency, substrate specificity, and stability of these enzymes, researchers can significantly increase the yield and purity of the target compound. Furthermore, the immobilization of these engineered enzymes on various carriers can improve their recovery and reusability, making bioproduction processes more economically viable and sustainable. mdpi.com

The overarching goal is to create highly efficient microbial cell factories for this compound production. This involves not only optimizing individual enzymes but also fine-tuning the entire metabolic pathway to direct the flow of precursors towards the desired product.

Systems Biology and Computational Modeling of this compound Fluxes

To fully comprehend and engineer the metabolic pathways involving this compound, a systems-level understanding is crucial. Systems biology, which integrates large-scale experimental data with computational modeling, provides a powerful framework for this purpose. mdpi.com By constructing genome-scale metabolic models, researchers can simulate the flow of metabolites (fluxes) through the network and identify key control points. nih.gov

These computational models can be used to:

Predict the effects of genetic modifications on this compound production.

Identify bottlenecks in the metabolic pathway.

Design optimal strategies for pathway engineering. mpg.de

Metabolic Flux Analysis (MFA), which utilizes stable isotope tracing, can provide experimental data to validate and refine these models, offering novel insights into the functioning of the biological system. nih.gov The integration of 'omics' data, such as transcriptomics, proteomics, and metabolomics, into these models will further enhance their predictive power and provide a more holistic view of the cellular processes governing this compound metabolism. mpg.denih.gov

| Modeling Approach | Application in this compound Research |

| Genome-Scale Metabolic Models (GEMs) | Simulating the entire metabolic network to predict the impact of gene knockouts or overexpressions on this compound yield. |

| Metabolic Flux Analysis (MFA) | Quantifying the rates of metabolic reactions in the this compound pathway using isotope-labeled substrates to identify rate-limiting steps. |

| Kinetic Modeling | Developing dynamic models of the pathway to understand its regulation and response to environmental changes. |

Elucidation of Uncharacterized Enzymes and Regulatory Elements in its Metabolism

A significant frontier in this compound research is the identification and characterization of unknown enzymes and regulatory molecules that participate in its metabolism. The discovery of novel enzymes with unique catalytic properties could open up new avenues for its biosynthesis and conversion. For instance, the structural elucidation of enzyme complexes, such as the cis-prenyltransferase NgBR/DHDDS complex, has provided critical insights into the regulation of related metabolic pathways. nih.gov

Future research will likely involve a combination of bioinformatics, genomics, and experimental approaches to uncover these missing pieces of the puzzle. This includes searching for genes that are co-expressed with known enzymes in the pathway and then functionally characterizing the proteins they encode. Understanding the allosteric regulation and feedback inhibition loops that control the metabolic network is also paramount for effective pathway engineering. peerj.com

Development of Novel Biosensors for In Vivo Monitoring

The ability to monitor the concentration of this compound in real-time within living cells would be a game-changer for both fundamental research and industrial applications. The development of novel biosensors is a key area of future research. researchgate.net These biosensors could be based on various principles, including fluorescence, bioluminescence, or electrochemical detection. nih.govmdpi.com

For example, genetically encoded biosensors could be designed where a fluorescent protein is linked to a protein that specifically binds to this compound. Changes in the concentration of the acid would lead to a conformational change in the binding protein, resulting in a measurable change in the fluorescent signal. Recent advancements in biosensor technology, such as the use of nanotechnology and the development of wearable devices, offer exciting possibilities for creating highly sensitive and specific sensors for in vivo monitoring. mdpi.comharvard.edu

Exploration of Broader Metabolic Interconnections and Regulatory Networks

The metabolism of this compound does not occur in isolation. It is intricately connected to a vast network of other metabolic pathways within the cell. peerj.com A comprehensive understanding of these interconnections is essential for predicting the broader physiological consequences of manipulating the this compound pathway.

Future research will focus on mapping these metabolic and regulatory networks. peerj.com This involves identifying how the synthesis and degradation of this compound are coordinated with central carbon metabolism, amino acid biosynthesis, and other key cellular processes. Computational approaches will be instrumental in analyzing the complexity of these networks and identifying key regulatory hubs. nih.gov By unraveling these broader connections, scientists can develop more sophisticated strategies for metabolic engineering that account for the systemic effects on the host organism.

Q & A

Q. How can researchers accurately identify and synthesize cis-dihomoaconitic acid in laboratory settings?

Methodological Answer:

- Identification : Use high-resolution spectroscopic techniques (e.g., NMR, FT-IR) to distinguish cis-dihomoaconitic acid from its isomers. Cross-validate with X-ray crystallography for structural confirmation .

- Synthesis : Employ controlled catalytic hydrogenation or enzymatic pathways (e.g., using aconitase analogs) under inert conditions to avoid isomerization. Monitor reaction progress via HPLC with UV detection .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Methodological Answer:

- Use liquid chromatography-mass spectrometry (LC-MS) with ion-pairing reagents to enhance resolution. Calibrate against certified reference materials.

- For reproducibility, run triplicate samples and report relative percent difference (RPD) to assess precision .

Q. What safety protocols are critical when handling this compound in experimental workflows?

Methodological Answer:

- Wear NIOSH-approved respirators, chemical-resistant gloves, and goggles to avoid inhalation or dermal exposure.

- Store the compound in a desiccator at 4°C to prevent hygroscopic degradation. Follow waste disposal guidelines for organic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways involving this compound?

Methodological Answer:

Q. What experimental designs are optimal for investigating this compound’s role in cellular redox regulation?

Methodological Answer:

Q. How should researchers address discrepancies in published data on the compound’s stability under varying pH conditions?

Methodological Answer:

- Perform kinetic stability studies across a pH gradient (2–12) using UV-Vis spectroscopy. Apply Arrhenius modeling to predict degradation rates.

- Validate results with independent analytical methods (e.g., potentiometric titration) and report confidence intervals .

Q. What strategies ensure reproducibility when studying this compound’s interactions with metal ions?

Methodological Answer:

- Standardize buffer systems (e.g., Tris-HCl vs. phosphate) to control ionic strength.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities. Include negative controls (e.g., EDTA-treated samples) to rule out nonspecific interactions .

Methodological Frameworks for Complex Scenarios

How to formulate a hypothesis-driven research question on this compound using the PICOT framework?

Methodological Answer:

- Population (P) : Specific cell types or organisms (e.g., Saccharomyces cerevisiae).

- Intervention (I) : Dose-dependent exposure to cis-dihomoaconitic acid.

- Comparison (C) : Wild-type vs. mutant strains lacking aconitase.

- Outcome (O) : Quantifiable metrics (e.g., ATP production, ROS levels).

- Time (T) : Acute (24h) vs. chronic (7d) exposure. Example: “In S. cerevisiae (P), how does 10 mM cis-dihomoaconitic acid (I) compared to citrate (C) affect mitochondrial ROS (O) over 48h (T)?” .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Q. How to design a literature review strategy to identify gaps in this compound research?

Methodological Answer:

- Systematically search databases (e.g., PubMed, Web of Science) using Boolean operators: (“this compound” OR “aconitic acid derivatives”) AND (“metabolism” OR “biosynthesis”).

- Screen abstracts for relevance, extract data into a matrix (e.g., study design, key findings), and apply PRISMA guidelines to map evidence gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.